![molecular formula C31H31FN8O2 B609964 {2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone CAS No. 1421502-62-6](/img/structure/B609964.png)

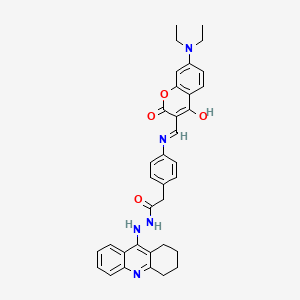

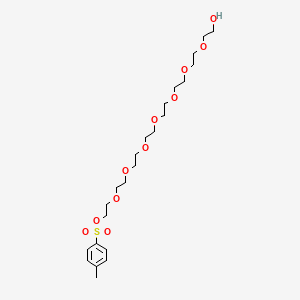

{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone

Vue d'ensemble

Description

PF-06263276 is a potent and selective pan-JAK inhibitor which is suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PF-06263276 has IC50 values = JAK1 2.2 nM; JAK2 23.1 nM; JAK3 59.9 nM. Janus kinases, JAKs, are a family of tyrosine kinases comprising four members (JAK1, -2, -3, and Tyk2). They play a critical role in both innate and adaptive immunity, since they function as key transducers in the signaling processes of many cytokine receptors.

Applications De Recherche Scientifique

Treatment of Chronic Plaque Psoriasis

PF-06263276 is a first in class inhibitor of the Janus kinase (JAK) enzymes 1, 2, 3 and tyrosine kinase 2 (TYK2) that is being developed for the treatment of chronic plaque psoriasis . The goal of the study is to assess the safety, local tolerability, and pharmacokinetics in healthy subjects .

Inflammatory Diseases of the Lungs and Skin

The compound is suitable for inhaled and topical delivery for the treatment of inflammatory diseases of the lungs and skin . This suggests potential applications in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and various dermatological conditions.

Pharmacokinetics Study

The compound has been used in a Phase 1 study to evaluate its tolerability, safety, and pharmacokinetics in healthy subjects . This is an important step in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

Topical Application

PF-06263276 has been studied for its effects when applied topically . This could potentially make it a useful treatment for skin-related conditions, where direct application can target the affected area without systemic side effects.

Inhaled Delivery

The compound is suitable for inhaled delivery , suggesting potential use in treating respiratory conditions. This method of delivery allows the drug to directly target the lungs, which could be beneficial in diseases such as asthma or COPD.

JAK and TYK2 Inhibition

PF-06263276 is a pan-Janus Kinase (JAK) inhibitor, affecting JAK enzymes 1, 2, 3 and tyrosine kinase 2 (TYK2) . These enzymes are involved in various cellular processes, including cell growth and immune response. By inhibiting these enzymes, PF-06263276 could potentially be used in the treatment of various conditions related to immune response and cell growth.

Propriétés

IUPAC Name |

[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJGNPSZQSWJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone | |

CAS RN |

1421502-62-6 | |

| Record name | PF-06263276 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06263276 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes PF-06263276 a unique Janus Kinase (JAK) inhibitor?

A1: Unlike many JAK inhibitors that primarily target the ATP binding site, PF-06263276 exhibits a type 1.5 binding mode, meaning it interacts with the JAK enzyme both at and beyond the ATP binding site. [] This unique binding mode was identified through structure-based computational methods, potentially contributing to its potency and selectivity as a pan-JAK inhibitor. []

Q2: What therapeutic areas are being explored for PF-06263276, and why?

A2: PF-06263276 is being investigated for its potential in treating inflammatory diseases, particularly those affecting the lungs and skin. [] This is driven by its classification as a pan-JAK inhibitor, meaning it can block the activity of all four JAK family members (JAK1, JAK2, JAK3, and TYK2). [] Since JAK-STAT signaling pathways are heavily implicated in inflammatory and immune responses, inhibiting these pathways could offer therapeutic benefits for such conditions. []

Q3: How does the structure of PF-06263276 support its intended delivery routes?

A3: PF-06263276 was specifically designed for inhaled and topical delivery, which is reflected in its structure. [] While the specific structural features contributing to this are not detailed in the provided abstracts, it is likely that factors like molecular weight, lipophilicity, and solubility were carefully optimized during the drug development process to enable these delivery methods.

Q4: What is the significance of PF-06263276 reaching clinical studies?

A4: The advancement of PF-06263276 into clinical studies [] is a significant milestone. It demonstrates that the compound has cleared initial hurdles related to safety and efficacy in preclinical testing, allowing for further investigation in humans. Clinical trials will provide crucial data on its effectiveness, safety profile, and potential as a novel treatment option for inflammatory diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)